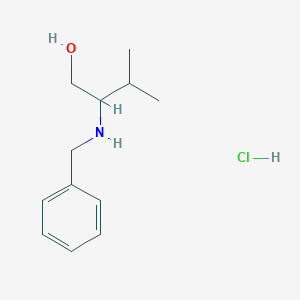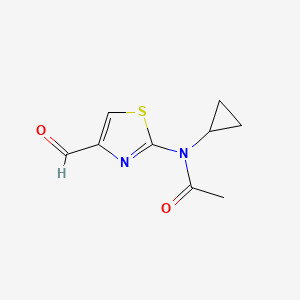
3-(1,3-Thiazol-4-yl)propansäure
Übersicht
Beschreibung
“3-(1,3-Thiazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C6H7NO2S . It is a derivative of propanoic acid where one of the hydrogen atoms in the central carbon is replaced by a 1,3-thiazol-4-yl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of certain precursors in the presence of a base . For instance, the synthesis of “3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid” involves the reaction of 2-bromo-5-nitropyridine with thiourea in the presence of sodium hydroxide to form 2-(Pyridin-2-yl)-1,3-thiazol-4-amine. The resulting amine is then reacted with propanoic acid in the presence of hydrochloric acid to form the final product.Molecular Structure Analysis
The molecular structure of “3-(1,3-Thiazol-4-yl)propanoic acid” can be analyzed based on its molecular formula C6H7NO2S . The compound contains a thiazole ring, which is a type of heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazol-Derivate, einschließlich 3-(1,3-Thiazol-4-yl)propansäure, sind für ihre antimikrobiellen Eigenschaften bekannt. Sie werden bei der Entwicklung von Verbindungen wie Sulfathiazol eingesetzt, das für seine Wirksamkeit gegen bakterielle Infektionen bekannt ist .
Antitumoraktivität
Die Forschung hat gezeigt, dass Thiazol-Verbindungen vielversprechende Antitumoraktivitäten aufweisen. Spezielle Derivate wurden synthetisiert und gegen verschiedene menschliche Krebszelllinien getestet, wobei sie sich als potenzielle Therapeutika erwiesen .
Antifungal Anwendungen
Die antifungale Aktivität von Thiazol-Derivaten ist ein weiterer wichtiger Anwendungsbereich. Diese Verbindungen wurden gegen eine Reihe von Pilzpathogenen untersucht und bieten eine Alternative zu traditionellen Fungiziden .
Neuroprotektive Wirkungen
Thiazole werden auch hinsichtlich ihrer neuroprotektiven Wirkungen untersucht. Sie spielen eine Rolle bei der Synthese von Neurotransmittern und werden für potenzielle Behandlungen von neurodegenerativen Erkrankungen untersucht .
Entzündungshemmende und analgetische Wirkungen
Aufgrund ihrer entzündungshemmenden und analgetischen Eigenschaften werden Thiazol-Derivate für die Verwendung in Medikamenten untersucht, die Schmerzen lindern und Entzündungen reduzieren, wodurch zur Behandlung verschiedener chronischer Erkrankungen beigetragen wird .
Antivirale und antiretrovirale Aktivität
Thiazol-Verbindungen, einschließlich this compound, sind Teil der Struktur mehrerer antiviraler und antiretroviraler Medikamente. Sie sind besonders wichtig bei der Behandlung von HIV/AIDS und zeigen ihre Vielseitigkeit in der medizinischen Chemie .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, are known to have diverse biological activities . They have been used in various pharmaceutical applications, including as antimicrobial, antifungal, and anticancer agents .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with cancer cell proliferation .
Biochemical Pathways
For example, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, leading to their antimicrobial effects .
Result of Action
Some thiazole derivatives have been found to promote growth and increase seed yield and oil content in certain plants
Biochemische Analyse
Biochemical Properties
3-(1,3-Thiazol-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . The interactions of 3-(1,3-Thiazol-4-yl)propanoic acid with these biomolecules are crucial for its biological functions. The compound can undergo electrophilic and nucleophilic substitutions, which are essential for its reactivity and interaction with other molecules .
Cellular Effects
3-(1,3-Thiazol-4-yl)propanoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including 3-(1,3-Thiazol-4-yl)propanoic acid, have been shown to modulate the activity of enzymes and receptors, leading to changes in cellular functions . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, making the compound a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of 3-(1,3-Thiazol-4-yl)propanoic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression and the modulation of biochemical pathways. The thiazole ring’s aromaticity and reactive positions allow it to participate in various chemical reactions, contributing to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Thiazol-4-yl)propanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit discrete antimicrobial activity and promote plant growth
Dosage Effects in Animal Models
The effects of 3-(1,3-Thiazol-4-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects. Understanding the dosage-dependent effects of 3-(1,3-Thiazol-4-yl)propanoic acid is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
3-(1,3-Thiazol-4-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . The compound’s effects on metabolic flux and metabolite levels can influence its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(1,3-Thiazol-4-yl)propanoic acid within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can affect its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(1,3-Thiazol-4-yl)propanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
3-(1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-10-4-7-5/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVNXSTIGKBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655522 | |
| Record name | 3-(1,3-Thiazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933735-27-4 | |
| Record name | 3-(1,3-Thiazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-thiazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)

![2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol](/img/structure/B1373379.png)
![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)
![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)
